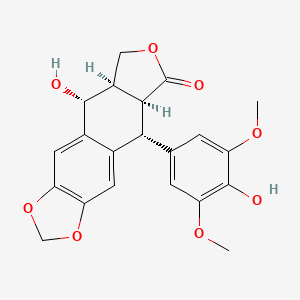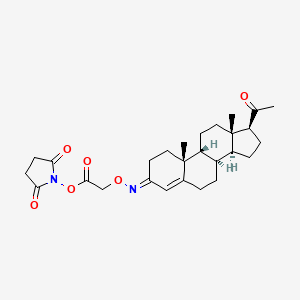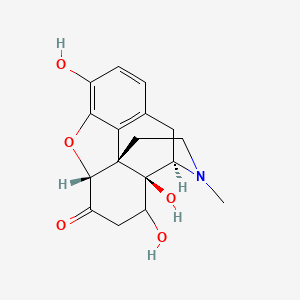![molecular formula C7H9ClN4 B13451033 1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride CAS No. 2377482-00-1](/img/structure/B13451033.png)
1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. The compound features a pyrazolo[1,5-b]pyridazine core, which is known for its diverse biological activities, including acting as receptor antagonists and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride typically involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides concise access to the pharmacologically active pyrazolo[1,5-b]pyridazinone derivatives. The reaction conditions often include the use of solvents like dry DMF and catalysts such as Pd(dppf)Cl2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scalability and yield. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazolo[1,5-b]pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and halogenated derivatives, which can further be functionalized for specific applications.
Scientific Research Applications
1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a receptor antagonist and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. It can also act as a receptor antagonist by blocking the binding of endogenous ligands, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness
1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug discovery and development.
Properties
CAS No. |
2377482-00-1 |
|---|---|
Molecular Formula |
C7H9ClN4 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
pyrazolo[1,5-b]pyridazin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-4-6-5-10-11-7(6)2-1-3-9-11;/h1-3,5H,4,8H2;1H |
InChI Key |
HVEDTWQZJLHZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)




![2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13451001.png)

![2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole](/img/structure/B13451010.png)


amine hydrochloride](/img/structure/B13451019.png)

